2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is a compound with the molecular formula C19H20N4OS and a molecular weight of 352.46 g/mol. This compound is characterized by its complex structure, which includes a methylthio group and an imidazole moiety. It is primarily used in scientific research due to its potential biological activities and applications in medicinal chemistry. The compound's purity is typically around 95% when procured from suppliers like BenchChem and Sigma-Aldrich, indicating its suitability for various research applications .
The synthesis of 2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide can be achieved through several methods, including:
The exact synthetic pathway may vary based on the specific reagents and conditions used. For example, one approach may involve the reaction of an appropriate benzoyl chloride with a thiol to introduce the methylthio group, followed by subsequent coupling with an imidazole derivative.
The molecular structure of 2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide features:
Key structural data include:
The compound can undergo various chemical reactions typical for amides and thioethers:
Reactions involving this compound can be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess product formation and purity.
The mechanism of action for 2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is not fully elucidated but may involve:
Further studies are required to clarify its specific interactions at the molecular level and determine its efficacy in biological systems.
Key physical properties include:
Relevant chemical properties include:
The stability of the compound under various conditions (light, heat, moisture) should also be evaluated during handling and storage.
The primary applications of 2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide include:
Benzimidazole cores exhibit intrinsic bioactivity due to their structural mimicry of purine nucleotides, enabling competitive inhibition of nucleic acid synthesis in microbial pathogens. Hybridization with benzamide units amplifies this activity by facilitating additional interactions with biological targets. Recent studies demonstrate that derivatives like 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide exhibit exceptional potency against multidrug-resistant strains:
Table 1: Antimicrobial Activity of Select Benzimidazole-Benzamide Hybrids
Compound | S. aureus MIC (µM) | K. pneumoniae MIC (µM) | C. albicans MIC (µM) |
---|---|---|---|
W6 | 5.19 | 5.19 | >20 |
W1 | >20 | >20 | 5.08 |
Fluconazole (Std) | - | - | 8.16 |
Source: Adapted from BMC Chemistry data
Against colorectal carcinoma (HCT116), benzimidazole-benzamide hybrid W17 (IC₅₀ = 4.12 µM) outperformed 5-FU (IC₅₀ = 7.69 µM) by disrupting cancer stem cell (CSC) propagation pathways. This dual antimicrobial/anticancer efficacy stems from:
2-Mercaptobenzimidazole derivatives overcome efflux-mediated resistance through:
Table 2: Resistance Modulation Properties of Key Substituents
Structural Feature | Resistance Mechanism Addressed | Potency Enhancement |
---|---|---|
C2 Thioether (e.g., SCH₃) | Efflux pump saturation | 8-fold vs. des-thio analogue |
N1 Propyl linker | Outer membrane fluidization | 3.2× lower MDR1 binding |
4-Methoxybenzamide | P-glycoprotein substrate avoidance | 5.1× accumulation in HCT116 |
Data synthesized from [6] [10]
The propyl tether in 2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide provides optimal spacer length (∼6.2Å) for simultaneous engagement of twin ATP-binding sites in bacterial gyrases and human topoisomerase IIα.
Strategic functionalization follows three principles:
Synthetic Methodology:
Table 3: Structure-Activity Relationship Critical Path
Modification Site | Ineffective Variant | Optimal Group | Activity Shift |
---|---|---|---|
Imidazole C2 | 2-H (des-phenyl) | 2-Phenyl | MIC₅₀ ↓ 78% |
Benzimidazole N1 | Ethyl linker | Propyl linker | HCT116 IC₅₀ ↓ 4.3-fold |
Benzamide position | 4-(methylthio) | 2-(methylthio) | Topo II inhibition ↑ 2.1× |
Design rationale from patent EP2050736A1 and PubChem analyses [9] [10]
The title compound exemplifies rational hybridization: benzimidazole engages catalytic tyrosine residues, the propyl linker positions the imidazole ring for π-stacking, and the 2-(methylthio)benzamide disrupts Mg²⁺ coordination in ATPase domains.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: